1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O/c13-12(14,15)7-2-1-3-8(4-7)19-10-9(5-18-19)11(20)17-6-16-10/h1-6H,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCXPRCBLWJUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . The reaction conditions usually involve the use of solvents like ethanol or acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of halogens in substitution reactions can lead to halogenated derivatives, while reduction reactions typically yield alcohols or amines .
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequently inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Physicochemical Properties
*Predicted using SwissADME.
Analysis:
- The target compound’s higher logP (2.8 vs. 1.5 in ) reflects improved membrane permeability but reduced aqueous solubility.
- YLL545’s urea moiety balances lipophilicity and solubility, making it suitable for oral administration .
Structural Hybrids
- 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (): These derivatives demonstrate potent cell-cycle inhibition (e.g., CDK4/6), highlighting the scaffold’s versatility.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (commonly referred to as the compound hereafter) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure characterized by:
- A trifluoromethyl group attached to a phenyl ring.
- A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological relevance.
This structural configuration enhances the compound’s lipophilicity and metabolic stability, making it suitable for drug development .
Primary Target
The primary target of the compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . The inhibition of PERK is significant as it plays a crucial role in the endoplasmic reticulum stress response pathway .
Mode of Action
The compound acts as a potent and selective inhibitor of PERK. By inhibiting PERK activation, it influences various cellular processes related to stress responses and apoptosis .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vivo studies have shown that it can inhibit the growth of human tumor xenografts in mice models. The mechanism involves modulation of cellular stress responses that are often upregulated in cancer cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs. For instance, related pyrazolo derivatives with trifluoromethyl substitutions have shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes .
Pharmacokinetics
The compound is reported to be orally bioavailable , indicating potential for therapeutic use in formulations requiring systemic delivery . Its favorable pharmacokinetic profile enhances its attractiveness as a candidate for further development.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Benchchem Study | Demonstrated inhibition of tumor growth in xenograft models | In vivo mouse models |
| Tageldin et al. | Evaluated anti-inflammatory effects through COX inhibition | In vitro assays and in vivo tests |
| Recent Synthesis Review | Highlighted synthesis routes leading to biologically active derivatives | Multi-step synthetic strategies |
Case Study: In Vivo Tumor Growth Inhibition
A study involving xenograft models showed that treatment with the compound resulted in a statistically significant reduction in tumor volume compared to control groups. This suggests its potential utility in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
